5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI)
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Overview
Description
5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI) is a synthetic steroid compound with a unique structure that includes a morpholino group at the 16b position. This compound is part of the androstane family, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI) typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:
Oxidation: The precursor undergoes oxidation to introduce the 3,17-dione functionality.
Morpholino Group Introduction: The morpholino group is introduced at the 16b position through a substitution reaction, often using morpholine as the reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The morpholino group can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Morpholine, other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 5b-androstane-3,17-diol derivatives.
Scientific Research Applications
5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and metabolism.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI) involves its interaction with steroid receptors and enzymes. It can modulate the activity of enzymes involved in steroid metabolism, influencing various biological pathways. The morpholino group may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5b-Androstane-3,17-dione: Lacks the morpholino group, making it less specific in its biological activity.
5a-Androstane-3,17-dione: A stereoisomer with different biological properties.
Etiocholanedione: Another androstane derivative with distinct metabolic effects.
Uniqueness
5b-Androstane-3,17-dione, 16b-morpholino-(7CI,8CI) is unique due to the presence of the morpholino group, which can enhance its biological activity and specificity. This structural modification allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C23H35NO3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-16-morpholin-4-yl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C23H35NO3/c1-22-7-5-16(25)13-15(22)3-4-17-18(22)6-8-23(2)19(17)14-20(21(23)26)24-9-11-27-12-10-24/h15,17-20H,3-14H2,1-2H3/t15-,17-,18+,19+,20+,22+,23+/m1/s1 |
InChI Key |
SABNHXYCNKFCSQ-IMKDLVOLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)N5CCOCC5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4=O)N5CCOCC5)C |
Origin of Product |
United States |
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